molecular formula C13H19NO4 B136209 L-DOPA n-Butyl Ester CAS No. 39638-52-3

L-DOPA n-Butyl Ester

Cat. No.: B136209
CAS No.: 39638-52-3
M. Wt: 253.29 g/mol
InChI Key: QDMOINLDXCZCEK-JTQLQIEISA-N
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Description

L-DOPA n-Butyl Ester is a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), which is a precursor to the neurotransmitter dopamine. This esterified form of L-DOPA is designed to enhance its pharmacokinetic properties, such as improving its ability to cross the blood-brain barrier. This compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.

Scientific Research Applications

L-DOPA n-Butyl Ester has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in neurotransmitter synthesis and metabolism.

    Medicine: Explored as a potential prodrug for the treatment of Parkinson’s disease, aiming to improve the bioavailability and efficacy of L-DOPA.

    Industry: Utilized in the development of bioadhesives and other biocompatible materials.

Mechanism of Action

L-DOPA, the metabolic precursor of dopamine, is the treatment of choice for the symptomatic relief of the advanced stages of Parkinson’s disease . The oral bioavailability of L-DOPA is only about 10% to 30%, and less than 1% of the oral dose is estimated to reach the brain unchanged .

Future Directions

Further preclinical evaluation of the L-DOPA–lazabemide prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development . This could potentially improve the treatment of Parkinson’s disease by enhancing the bioavailability of L-DOPA.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-DOPA n-Butyl Ester can be synthesized through enzymatic methods involving tyrosinase-catalyzed ortho-hydroxylation and proteinase-catalyzed transesterification. The process typically involves the following steps :

    Ortho-Hydroxylation: Mushroom tyrosinase is added to a reaction mixture containing sodium phosphate buffer, boric acid, ascorbic acid, L-tyrosine esters, and methanol. The reaction is incubated at 25°C and monitored by high-performance liquid chromatography (HPLC) until the substrate is consumed.

    Transesterification: The resulting product from the ortho-hydroxylation step is subjected to transesterification using α-chymotrypsin dissolved in sodium phosphate buffer. The reaction mixture is then processed to isolate and purify the L-DOPA ester.

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: L-DOPA n-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The catechol moiety in this compound can be oxidized to form quinones.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and alcohols.

Comparison with Similar Compounds

  • L-DOPA Methyl Ester
  • L-DOPA Ethyl Ester
  • L-DOPA Isopropyl Ester
  • L-DOPA Benzyl Ester

Comparison: L-DOPA n-Butyl Ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the delivery and efficacy of L-DOPA in therapeutic applications .

Properties

IUPAC Name

butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMOINLDXCZCEK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960258
Record name Butyl 3-hydroxytyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39638-52-3
Record name Levodopa butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 3-hydroxytyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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